molecular formula C16H22O5 B12335106 (2S)-2-[(1E,3E)-hexa-1,3-dienyl]-4-(3-hydroxybutanoyl)-5-methoxy-2-methylfuran-3-one

(2S)-2-[(1E,3E)-hexa-1,3-dienyl]-4-(3-hydroxybutanoyl)-5-methoxy-2-methylfuran-3-one

Cat. No.: B12335106
M. Wt: 294.34 g/mol
InChI Key: MIJOUROEQMOJOM-HSBUVCBESA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Gregatin C involves several steps, starting from simple organic precursors. The process typically includes the formation of a polyketide intermediate, followed by cyclization and functional group modifications . Specific reaction conditions, such as temperature, pH, and the use of catalysts, are crucial for optimizing yield and purity.

Industrial Production Methods: Industrial production of Gregatin C can be achieved through fermentation processes using fungal strains that naturally produce the compound. The fungi are cultured under controlled conditions, and the compound is extracted and purified using techniques such as high-pressure liquid chromatography .

Chemical Reactions Analysis

Types of Reactions: Gregatin C undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to study its structure-activity relationships and enhance its biological activity.

Common Reagents and Conditions: Common reagents used in the reactions of Gregatin C include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions, such as solvent choice and temperature, play a significant role in determining the reaction outcome .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Gregatin C can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products .

Mechanism of Action

Similar Compounds: Gregatin C is part of a family of compounds that includes Gregatin A, Gregatin B, and Gregatin D . These compounds share similar structural features but differ in their specific functional groups and biological activities.

Uniqueness: What sets Gregatin C apart from its analogs is its specific inhibitory activity against certain bacterial quorum sensing pathways. While other gregatins may also inhibit quorum sensing, Gregatin C has shown unique efficacy in certain bacterial strains .

Comparison with Similar Compounds

Properties

Molecular Formula

C16H22O5

Molecular Weight

294.34 g/mol

IUPAC Name

(2S)-2-[(1E,3E)-hexa-1,3-dienyl]-4-(3-hydroxybutanoyl)-5-methoxy-2-methylfuran-3-one

InChI

InChI=1S/C16H22O5/c1-5-6-7-8-9-16(3)14(19)13(15(20-4)21-16)12(18)10-11(2)17/h6-9,11,17H,5,10H2,1-4H3/b7-6+,9-8+/t11?,16-/m0/s1

InChI Key

MIJOUROEQMOJOM-HSBUVCBESA-N

Isomeric SMILES

CC/C=C/C=C/[C@]1(C(=O)C(=C(O1)OC)C(=O)CC(C)O)C

Canonical SMILES

CCC=CC=CC1(C(=O)C(=C(O1)OC)C(=O)CC(C)O)C

Origin of Product

United States

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